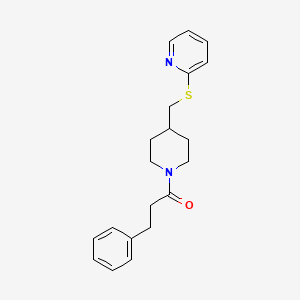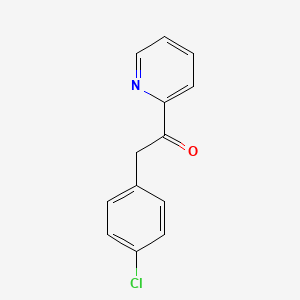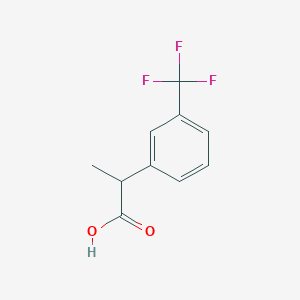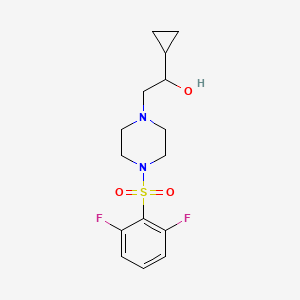![molecular formula C21H11ClF5N3O3 B2437737 methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate CAS No. 318949-21-2](/img/structure/B2437737.png)
methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C21H11ClF5N3O3 and its molecular weight is 483.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
This compound has been used in the synthesis of complex molecules with potential applications in various fields. For example, a study by Kariuki et al. (2021) focused on synthesizing and characterizing isostructural thiazoles, demonstrating the versatility of such fluorophenyl compounds in chemical synthesis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antioxidant Activities
Compounds derived from this molecule have shown promising antimicrobial and antioxidant properties. McLaughlin et al. (2016) explored a compound with a similar pyrazole core, indicating its potential use in creating bioisosteric replacements for synthetic cannabinoids (McLaughlin et al., 2016). Another study by Zhou et al. (2010) synthesized phenyl pyrazole derivatives, revealing significant herbicidal activity, highlighting its agricultural applications (Zhou, Xue, Wang, & Qu, 2010).
Cancer Research and Treatment
In cancer research, such molecules have shown potential as kinase inhibitors. For example, ヘンリー,ジェームズ (2006) discussed the use of a similar compound as an Aurora kinase inhibitor, suggesting its potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Pharmacological Research
Compounds with pyrazole rings, similar to the one , are being studied for their pharmacological activities. Bhat et al. (2016) synthesized triazolyl pyrazole derivatives, which displayed antimicrobial activities and moderate to good antioxidant activities, indicating their potential in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Anticancer Properties
Sunil et al. (2010) investigated the in vitro antioxidant properties of triazolo-thiadiazoles derived from similar pyrazolyl compounds. Their research showed potential anticancer effects, particularly against hepatocellular carcinoma (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Advanced Chemical Synthesis
Ali et al. (2016) demonstrated the use of such compounds in advanced chemical synthesis, showing their potential in creating new pharmaceutical agents (Ali, Ragab, Abdelghafar, & Farag, 2016).
properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF5N3O3/c1-32-20(31)16-17(15-13(22)3-2-4-14(15)24)29-33-18(16)12-9-30(28-19(12)21(25,26)27)11-7-5-10(23)6-8-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVBPTABSCSINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C3=CN(N=C3C(F)(F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2437654.png)




![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)



![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)
![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B2437675.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)